Soladulcoside A

描述

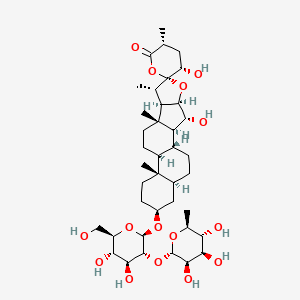

Soladulcoside A is a steroidal glycoside isolated from Solanum nigrum (black nightshade), a plant renowned for its bioactive secondary metabolites . Structurally, it comprises a steroidal aglycone conjugated to sugar moieties, a hallmark of saponins, which are known for their diverse pharmacological activities, including antitumor and anti-inflammatory effects . However, its bioactivity profile varies significantly compared to other steroidal glycosides from the same plant, highlighting the importance of structural nuances in determining pharmacological efficacy .

属性

分子式 |

C39H62O15 |

|---|---|

分子量 |

770.9 g/mol |

IUPAC 名称 |

(1R,2S,3R,3'R,4R,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5'-dihydroxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one |

InChI |

InChI=1S/C39H62O15/c1-15-12-23(41)39(54-34(15)48)16(2)24-32(53-39)28(44)25-20-7-6-18-13-19(8-10-37(18,4)21(20)9-11-38(24,25)5)50-36-33(30(46)27(43)22(14-40)51-36)52-35-31(47)29(45)26(42)17(3)49-35/h15-33,35-36,40-47H,6-14H2,1-5H3/t15-,16+,17+,18+,19+,20-,21+,22-,23+,24+,25-,26+,27-,28-,29-,30+,31-,32-,33-,35+,36-,37+,38-,39-/m1/s1 |

InChI 键 |

BVALVRBXQYLPOW-VSLASJAISA-N |

手性 SMILES |

C[C@@H]1C[C@@H]([C@@]2([C@H]([C@H]3[C@@H](O2)[C@@H]([C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O)C)OC1=O)O |

规范 SMILES |

CC1CC(C2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1=O)O |

同义词 |

3 beta,15 alpha,23 alpha-trihydroxy-5 alpha-spirostan-26-one 3-O-alpha-rhamnopyranosyl-(1-2)-beta-glucopyranoside soladulcoside A |

产品来源 |

United States |

准备方法

化学反应分析

Soladulcoside A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized steroidal glycosides, while reduction can yield reduced forms of the compound .

科学研究应用

Soladulcoside A has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the properties and reactions of steroidal glycosides. In biology, it is studied for its potential to inhibit cancer cell growth, particularly in non-small cell lung cancer . In medicine, this compound is being investigated for its antineoplastic properties and potential use in cancer therapy . In industry, it is used in the development of new pharmaceuticals and as a reference compound for quality control .

作用机制

The mechanism of action of Soladulcoside A involves the inhibition of epidermal growth factor receptor (EGFR) signaling pathways . This inhibition leads to apoptosis and cell cycle arrest in cancer cells, particularly in non-small cell lung cancer . The molecular targets and pathways involved include the EGFR and downstream signaling molecules that regulate cell proliferation and survival .

相似化合物的比较

Structural and Functional Comparison

The table below summarizes key structural and functional differences between Soladulcoside A and related compounds:

Key Findings from Comparative Studies

Sugar Moieties Dictate Bioactivity :

- Degalactotigonin, despite sharing a steroidal backbone with this compound, exhibits broad cytotoxicity due to its unique sugar configuration, which may enhance membrane permeability or target affinity . In contrast, this compound’s inactivity in pancreatic/lung cancer models (PANC1, MIA-PaCa2, NCI-H1975, NCI-H1299) suggests its selectivity is restricted to specific cell types, such as A549 .

Glycosylation vs. Alkaloid Modifications :

- Solasodine, a steroidal alkaloid, and its acetylated derivative lack glycosidic bonds, resulting in reduced solubility and bioavailability compared to glycosylated analogs like this compound . This structural difference underscores the critical role of glycosylation in modulating pharmacokinetic properties.

Spectroscopic Differentiation :

- Soladulcoside B, though structurally similar to this compound, is distinguished by its glycosylation pattern, as evidenced by NMR and mass spectrometry data . Such variations likely explain differences in their reported bioactivities, though direct comparative studies are lacking.

Mechanistic Insights :

- While this compound induces apoptosis in A549 cells, its mechanism remains unelucidated. In contrast, degalactotigonin’s efficacy in multiple cancer models is linked to EGFR signaling inhibition, suggesting divergent molecular targets among structurally related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。